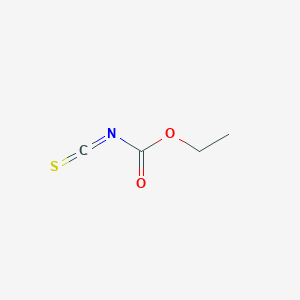

Ethoxycarbonyl isothiocyanate

Description

Properties

IUPAC Name |

ethyl N-(sulfanylidenemethylidene)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S/c1-2-7-4(6)5-3-8/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDTDECDAHYOJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167253 | |

| Record name | Ethyl isothiocyanatoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16182-04-0 | |

| Record name | Ethoxycarbonyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16182-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl isothiocyanatoformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016182040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16182-04-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl isothiocyanatoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl isothiocyanatoformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethoxycarbonyl isothiocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQY39AV49E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethoxycarbonyl Isothiocyanate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, characterization, and applications of ethoxycarbonyl isothiocyanate, a versatile reagent in organic chemistry.

This compound is a valuable and reactive organic intermediate widely utilized in the synthesis of a diverse range of heterocyclic compounds, pharmaceuticals, agrochemicals, and dyestuffs.[1][2][3] Its utility stems from the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophiles, making it a key building block in the construction of complex molecular architectures.[4] This technical guide provides a detailed overview of its synthesis, characterization, and safe handling for laboratory professionals.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the reaction of ethyl chloroformate with a thiocyanate (B1210189) salt, typically sodium or potassium thiocyanate.[1][4][5] This reaction can be performed under various conditions, including in aqueous or organic solvents, and can be catalyzed to improve yield and purity.

General Reaction Scheme

The fundamental reaction for the synthesis is as follows:

Experimental Protocols

Several protocols for the synthesis of this compound have been reported. Below are detailed methodologies for two common procedures.

Protocol 1: Synthesis in an Aqueous Medium

This method, adapted from a reported procedure, utilizes water as the solvent and can be scaled for larger preparations.[5][6]

Materials:

-

Sodium thiocyanate (NaSCN)

-

Ethyl chloroformate (ClCOOEt)

-

Sodium acetate (B1210297) (optional, as buffer)[5]

-

Polyethylene (B3416737) glycol (PEG-200, as phase transfer catalyst)[6]

-

Water

-

Dichloromethane or other suitable organic solvent for extraction

Procedure:

-

Dissolve sodium thiocyanate in water in a reaction vessel equipped with a stirrer and a cooling system.

-

Add a catalytic amount of polyethylene glycol.[6]

-

Slowly add ethyl chloroformate to the stirred solution, maintaining the temperature below 15 °C.[5][6]

-

After the addition is complete, continue stirring the reaction mixture for 3-5 hours at 10-15 °C.[5][6]

-

Upon completion of the reaction, allow the mixture to stand and separate into layers. The upper oily layer is the crude this compound.[5][6]

-

For purification, the oily layer can be separated and used directly or further purified by vacuum distillation.

Protocol 2: Synthesis in an Organic Solvent with a Catalyst

This protocol, which can lead to very high yields, employs an organic solvent and a catalyst.[1][4]

Materials:

-

Sodium thiocyanate (NaSCN)

-

Ethyl chloroformate (ClCOOEt)

-

Toluene

-

Pyridine (B92270) or quinoline (B57606) (as catalyst)[1][4]

-

Water (as co-catalyst)[1]

Procedure:

-

To a jacketed reactor, add sodium thiocyanate and toluene.[1]

-

Heat the mixture to 30 °C and sequentially add catalytic amounts of pyridine and water.[1]

-

Slowly add ethyl chloroformate to the reaction mixture over a period of approximately 40 minutes.[1]

-

Maintain the reaction under stirring for about 3 hours. The progress of the reaction can be monitored by gas chromatography (GC) to confirm the consumption of ethyl chloroformate.[1][4]

-

Once the reaction is complete, the mixture is filtered to remove the sodium chloride byproduct.[1]

-

The filtrate, containing the this compound in toluene, can be used directly for subsequent reactions or the product can be isolated by vacuum distillation.[4] A yield of up to 99% has been reported with this method.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization

The identity and purity of synthesized this compound are confirmed through various analytical techniques.

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₅NO₂S | [7] |

| Molecular Weight | 131.15 g/mol | [8] |

| Appearance | Light yellow oil/liquid | [1] |

| Boiling Point | 56 °C at 18 mmHg | [1] |

| Density | 1.112 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.500 | [1] |

| Solubility | Soluble in chloroform (B151607) and ether | [1][3] |

| Storage Temperature | 2-8°C |

Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the isothiocyanate (-N=C=S) and carbonyl (C=O) functional groups. The NIST WebBook provides a gas-phase IR spectrum for this compound.[8] The characteristic peaks are expected in the regions of 2200-1900 cm⁻¹ for the asymmetric stretch of the isothiocyanate group and around 1750-1720 cm⁻¹ for the carbonyl stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the carbon-hydrogen framework of the molecule. While ¹H NMR data is available, it's noted that the isothiocyanate carbon in ¹³C NMR spectra can sometimes be difficult to observe due to quadrupolar relaxation and chemical shift anisotropy.[9][10]

-

¹H NMR: The spectrum will show signals corresponding to the ethyl group: a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂).

-

¹³C NMR: The spectrum will show signals for the methyl carbon, the methylene carbon, the carbonyl carbon, and the isothiocyanate carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) would be observed at m/z = 131. Characteristic fragmentation patterns for isothiocyanates often involve the loss of SH or cleavage of the alkyl chain.[8][11]

Rotational Spectroscopy

Advanced techniques like supersonic jet Fourier transform microwave spectroscopy have been used to study the conformational isomers of this compound in the gas phase, identifying two stable conformers.[12][13]

Characterization Workflow Diagram

Caption: Logical workflow for the characterization of this compound.

Applications in Research and Development

This compound is a versatile reagent with numerous applications in organic synthesis and drug discovery.[1][2]

-

Synthesis of Heterocycles: It is a key precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles, such as thioureas, thiouracils, and triazines.[1][5]

-

Pharmaceutical and Agrochemical Intermediates: Many of the heterocyclic compounds derived from this compound serve as important intermediates in the production of pharmaceuticals and agrochemicals.[3][5] For example, it has been used in the synthesis of precursors for herbicides.[5]

-

Reaction with Nucleophiles: It readily reacts with amines to form N-ethoxycarbonylthioureas, which are valuable synthetic intermediates.[4][14][15][16]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[7][17][18]

-

Hazards: It is classified as a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[7][17][18] It can cause serious eye damage and is a lachrymator (a substance that causes tearing).[7][17][18] It is also moisture-sensitive.[3][7]

-

Personal Protective Equipment (PPE): Always handle this compound in a chemical fume hood.[17][18] Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[17][18]

-

Storage: Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[7][17] It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon).[7][17]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, acids, amines, and alcohols.[17]

-

First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention.[17][18] If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[17][18]

This guide provides a comprehensive overview for the synthesis and characterization of this compound. Researchers and professionals in drug development should always consult the relevant Safety Data Sheets (SDS) before handling this compound and adhere to strict laboratory safety protocols.[7][17][18]

References

- 1. This compound | 16182-04-0 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Page loading... [guidechem.com]

- 6. CN104761479B - Synthesis process for ethoxy carbonyl isothiocyanate - Google Patents [patents.google.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. This compound [webbook.nist.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound(16182-04-0) 1H NMR [m.chemicalbook.com]

- 11. scispace.com [scispace.com]

- 12. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]

- 13. pubs.aip.org [pubs.aip.org]

- 14. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 15. tandfonline.com [tandfonline.com]

- 16. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.es [fishersci.es]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ethoxycarbonyl Isothiocyanate

Abstract

This compound (CAS No. 16182-04-0) is a versatile reagent in organic synthesis, primarily utilized as a building block for a wide array of nitrogen- and sulfur-containing heterocyclic compounds. Its unique reactivity makes it an invaluable tool in the development of novel pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and application, and a visual representation of its role in synthetic chemistry. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Core Properties of this compound

This compound is a colorless to light yellow oil that is sensitive to moisture and is a lachrymator.[3] It is soluble in common organic solvents such as chloroform (B151607) and ether.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 16182-04-0 | [1][3][4] |

| Molecular Formula | C₄H₅NO₂S | [1][3] |

| Molecular Weight | 131.15 g/mol | [1][3][4] |

| Appearance | Colorless to pale yellow to orange liquid | [1] |

| Boiling Point | 56 °C at 18 mmHg | [3][5] |

| Density | 1.112 g/mL at 25 °C | [1][2][3] |

| Refractive Index (n20/D) | 1.500 | [2][3][5] |

| Flash Point | 123 °F (50.6 °C) | [3] |

| Storage Temperature | 2-8°C | [1][3][5] |

| Solubility | Soluble in chloroform and ether | [2][3] |

Synthesis and Reactions: Experimental Protocols

This compound is a key intermediate in the synthesis of various organic compounds, including thioureas, N-acylthioureas, and a range of heterocyclic systems such as pyrazolo[1,5-a][2][3][4]triazines, fused thiophenes, and 4-thiouracils.[1]

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of ethyl chloroformate with a thiocyanate (B1210189) salt.

Protocol: Synthesis from Sodium Thiocyanate and Ethyl Chloroformate [3]

-

To a reaction vessel, add 100 kg of water, 100 kg of sodium thiocyanate, and 2 kg of sodium acetate.

-

Stir the mixture and cool the temperature to 10°C.

-

Slowly add 135 kg of ethyl chloroformate dropwise to the cooled mixture.

-

Maintain the reaction temperature at 10°C and continue stirring for 5 hours.

-

Upon completion, the reaction mixture will separate into two layers.

-

The upper oily layer is the this compound product.

Synthesis of Thiourea Derivatives

This compound readily reacts with primary and secondary amines to form N-ethoxycarbonylthioureas, which are versatile intermediates for the synthesis of more complex molecules.

Protocol: General Synthesis of an N,N'-Disubstituted Thiourea [6]

-

Dissolve the desired amine (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (10 mL).

-

To this solution, add this compound (1.0 mmol) at room temperature.

-

Stir the resulting mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Once the starting materials are consumed, remove the solvent under reduced pressure.

-

If necessary, purify the crude product by recrystallization or flash column chromatography.

Applications in Synthetic Chemistry

The isothiocyanate functional group in this compound is highly electrophilic, making it susceptible to nucleophilic attack by a variety of compounds. This reactivity is harnessed in the synthesis of a wide range of heterocyclic compounds with potential biological activity.[1]

Logical Workflow for Synthetic Applications

The following diagram illustrates the central role of this compound in the synthesis of various chemical entities.

References

- 1. This compound | 16182-04-0 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. CN104761479B - Synthesis process for ethoxy carbonyl isothiocyanate - Google Patents [patents.google.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

Ethoxycarbonyl Isothiocyanate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Ethoxycarbonyl isothiocyanate is a versatile reagent in organic synthesis, playing a crucial role as a building block for a wide array of heterocyclic compounds.[1] This technical guide provides an in-depth overview of its chemical properties, synthesis protocols, and key applications, particularly within pharmaceutical and agrochemical research and development.[2] Its ability to introduce the isothiocyanate functional group makes it an invaluable tool for medicinal chemists.[2]

Core Molecular and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its appropriate handling, storage, and application in experimental settings.

| Property | Value | Citations |

| Molecular Formula | C₄H₅NO₂S | [2][3][4][5] |

| Molecular Weight | 131.15 g/mol | [2][4][6] |

| Appearance | Colorless to pale yellow or orange liquid | [2] |

| Density | 1.112 g/mL at 25 °C | [2][6] |

| Boiling Point | 55 - 56 °C at 18 mmHg | [2][6] |

| Refractive Index | n20/D 1.497 - 1.503 | [2] |

| CAS Registry Number | 16182-04-0 | [3][4] |

| Storage Conditions | Store at 2 - 8 °C | [2][6] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of sodium thiocyanate (B1210189) with ethyl chloroformate. Several protocols with minor variations have been reported, offering flexibility in terms of solvents and catalysts.

Experimental Protocol 1: Aqueous Synthesis

This protocol outlines a straightforward synthesis in an aqueous medium.

-

Reaction Setup : Add 100 kg of water, 100 kg of sodium thiocyanate, and 2 kg of sodium acetate (B1210297) to a suitable reaction vessel.[7]

-

Cooling : Stir the mixture and lower the temperature to 10°C.[7]

-

Addition of Ethyl Chloroformate : Slowly add 135 kg of ethyl chloroformate dropwise to the reaction mixture.[7]

-

Reaction : Maintain the reaction temperature at 10°C and continue stirring for 5 hours.[7]

-

Work-up : After the reaction is complete, the mixture will separate into two layers. The upper oil phase is the desired product, this compound.[7]

Experimental Protocol 2: Synthesis with Phase Transfer Catalyst

This method employs a phase transfer catalyst to facilitate the reaction.

-

Reaction Setup : Dissolve 45 parts of 99% sodium thiocyanate in 80 parts of water.[8]

-

Catalyst Addition : Add 0.55 parts of polyethylene (B3416737) glycol (average molecular weight of 200) to the solution.[8]

-

Cooling : Cool the solution to below 10°C.[8]

-

Addition of Ethyl Chloroformate : While stirring, slowly add 54.8 parts of 99% ethyl chloroformate. The reaction temperature should be maintained at no higher than 15°C.[8]

-

Reaction : Continue to stir the reaction mixture for 3 hours.[8]

-

Work-up : Add 30 parts of water and stir for 10 minutes. Allow the mixture to stand for 1 hour to allow for phase separation. The upper oily layer, N-ethoxy carbonyl isothiocyanate, is then separated from the lower aqueous phase.[8]

Caption: Synthesis workflow for this compound.

Applications in Organic Synthesis

This compound is a key intermediate in the synthesis of various nitrogen- and sulfur-containing heterocycles, many of which are investigated for their biological activities.[1][9] Its isothiocyanate group is highly reactive towards nucleophiles, making it a versatile building block.[10]

Key applications include the synthesis of:

-

Thiourea (B124793) derivatives : Through reaction with amines.[2][10]

-

Pyrazolo[1,5-a][2][4][7]triazine derivatives : These have been explored as potential inhibitors of protein kinase CK2.[9]

-

Fused thiophene (B33073) derivatives : Some of which exhibit antibacterial and antifungal activities.[9]

-

4-Thiouracil derivatives .[9]

-

N-acylthioureas : Synthesized from aminodeoxy sugars.[9]

The general reaction pathway involves the nucleophilic attack of an amine on the isothiocyanate carbon, leading to the formation of a thiourea linkage. This intermediate can then undergo further intramolecular reactions to form various heterocyclic systems.

Caption: Role as a versatile reagent in synthesis.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[5][11]

-

Hazards : It is a flammable liquid and vapor.[5][11] It is toxic if swallowed, in contact with skin, or if inhaled.[5][12] It can cause serious eye damage and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[5][12] It is also a lachrymator.[5][12]

-

Handling : Use only under a chemical fume hood and wear appropriate personal protective equipment, including gloves and eye protection.[11][12] Keep away from open flames, hot surfaces, and sources of ignition.[11][12]

-

Storage : Store in a well-ventilated place, keeping the container tightly closed. It should be stored at 2-8°C.[2][6] It is sensitive to moisture.[1][5]

For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[5][11][12]

References

- 1. This compound | 16182-04-0 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [webbook.nist.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. 乙氧羰基异硫氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Page loading... [guidechem.com]

- 8. CN104761479B - Synthesis process for ethoxy carbonyl isothiocyanate - Google Patents [patents.google.com]

- 9. エトキシカルボニルイソチオシアナート 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. CAS 16182-04-0: this compound | CymitQuimica [cymitquimica.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.es [fishersci.es]

Ethoxycarbonyl Isothiocyanate: A Technical Guide for Laboratory Professionals

An in-depth guide on the safe handling, properties, and synthetic applications of ethoxycarbonyl isothiocyanate for researchers, scientists, and drug development professionals.

This compound is a versatile and reactive chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its utility lies in its ability to introduce the isothiocyanate functional group, a key component in the synthesis of various bioactive molecules such as thioureas and heterocyclic compounds.[1] This guide provides a comprehensive overview of its safety data, handling procedures, chemical properties, and key experimental protocols.

Safety and Hazard Information

This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.[2][3] It is classified as a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[4] The compound is also known to cause serious eye damage and is a lachrymator, meaning it can induce tearing.[2][3]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications for this compound:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[3] |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[4] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[4] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[3] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[2] |

| Skin Corrosion/Irritation | - | Causes skin irritation[3] |

| Respiratory Sensitization | - | May cause allergy or asthma symptoms or breathing difficulties if inhaled[3] |

| Skin Sensitization | - | May cause an allergic skin reaction[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3] |

Handling and Storage

Proper personal protective equipment (PPE) is mandatory when handling this compound. This includes:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and, if necessary, an apron and boots.

-

Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a respirator may be necessary.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2] It should be kept away from heat, sparks, and open flames.[2] The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., argon).[2] Incompatible materials to avoid include strong oxidizing agents, strong bases, acids, amines, and alcohols.[2]

First Aid Measures

In case of exposure, the following first aid measures should be taken immediately:

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[2]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove all contaminated clothing. Seek immediate medical attention.[2]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[2]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₅NO₂S | |

| Molecular Weight | 131.15 g/mol | |

| CAS Number | 16182-04-0 | |

| Appearance | Colorless to pale yellow or orange liquid | |

| Boiling Point | 55-56 °C at 18 mmHg | |

| Density | 1.112 g/mL at 25 °C | |

| Refractive Index | n20/D 1.497 - 1.503 | |

| Flash Point | 50 °C (122 °F) | |

| Solubility | Soluble in chloroform (B151607) and ether | [1] |

Experimental Protocols and Applications

This compound is a valuable reagent for the synthesis of a variety of organic compounds. Its primary use is in the formation of thiourea (B124793) derivatives through reaction with primary and secondary amines. It is also used in the synthesis of various heterocyclic compounds with potential biological activity.[1]

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of ethyl chloroformate with sodium thiocyanate (B1210189).

Methodology:

-

In a reaction vessel, dissolve sodium thiocyanate in water.

-

Cool the solution to below 10 °C.

-

Slowly add ethyl chloroformate to the stirred solution while maintaining the temperature below 15 °C.

-

Continue stirring for several hours after the addition is complete.

-

After the reaction, the mixture will separate into two layers. The upper oily layer is the this compound product.

This is a generalized procedure. For a more detailed industrial-scale protocol, please refer to the cited literature.

Synthesis of Thioureas

The reaction of this compound with amines is a straightforward and efficient method for the synthesis of N,N'-disubstituted thioureas.

General Procedure:

-

Dissolve the primary or secondary amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask.

-

To the stirred solution, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature.

-

The reaction is typically exothermic and proceeds to completion within a few hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

This reaction is highly versatile and is a cornerstone in the synthesis of compounds for drug discovery and development, as thiourea derivatives are known to exhibit a wide range of biological activities.

Conclusion

This compound is a valuable but hazardous chemical reagent. A thorough understanding of its properties and strict adherence to safety protocols are essential for its safe handling and effective use in a laboratory setting. Its reactivity makes it a key building block in the synthesis of a diverse range of molecules, particularly for applications in medicinal and agricultural chemistry. Researchers and drug development professionals can leverage its synthetic utility while prioritizing safety through the guidelines outlined in this document.

References

The Core Reactivity of Ethoxycarbonyl Isothiocyanate with Primary Amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxycarbonyl isothiocyanate stands as a pivotal reagent in modern organic synthesis, prized for its capacity to readily form substituted thioureas upon reaction with primary amines. This technical guide delves into the core principles of this transformation, providing a comprehensive overview of its mechanism, reactivity trends, and practical applications in medicinal chemistry and drug development. Detailed experimental protocols, quantitative data, and spectroscopic characterization of the resulting N-substituted-N'-ethoxycarbonylthioureas are presented to equip researchers with the necessary knowledge for the successful implementation of this versatile reaction.

Introduction: The Versatility of this compound

This compound, a heterocumulene featuring the reactive -N=C=S functional group, is a valuable building block in the synthesis of a diverse array of heterocyclic compounds and molecules of biological significance.[1] Its reaction with primary amines affords N,N'-disubstituted thioureas, a structural motif present in numerous pharmacologically active agents. The ethoxycarbonyl group modulates the reactivity of the isothiocyanate, rendering it a stable and effective electrophile for amine addition.

Reaction Mechanism and Reactivity Profile

The fundamental reaction between this compound and a primary amine is a nucleophilic addition. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic central carbon atom of the isothiocyanate group. This is followed by proton transfer to the nitrogen atom of the isothiocyanate, yielding the stable N-substituted-N'-ethoxycarbonylthiourea product. The reaction is typically exothermic and proceeds readily under mild conditions.

Generally, the nucleophilicity of the primary amine dictates the reaction rate. Aliphatic primary amines, being more nucleophilic than aromatic amines, tend to react more rapidly. The electronic nature of substituents on aromatic amines also influences reactivity, with electron-donating groups enhancing the nucleophilicity of the amine and accelerating the reaction, while electron-withdrawing groups have the opposite effect.

Quantitative Data: Synthesis of N-Aryl-N'-ethoxycarbonylthioureas

A highly efficient one-pot method for the synthesis of N-aryl-N'-ethoxycarbonylthioureas involves the in situ generation of this compound from ethyl chloroformate and potassium thiocyanate (B1210189), catalyzed by N,N,N',N'-tetramethylethylenediamine (TMEDA).[1] The subsequent addition of a primary aromatic amine to the reaction mixture yields the desired thiourea derivative in good to excellent yields.[1]

| Entry | Aromatic Amine | Product | Yield (%)[1] |

| 1 | Aniline | N-Phenyl-N'-ethoxycarbonylthiourea | 92 |

| 2 | 4-Methylaniline | N-(4-Methylphenyl)-N'-ethoxycarbonylthiourea | 95 |

| 3 | 4-Methoxyaniline | N-(4-Methoxyphenyl)-N'-ethoxycarbonylthiourea | 94 |

| 4 | 4-Chloroaniline | N-(4-Chlorophenyl)-N'-ethoxycarbonylthiourea | 96 |

| 5 | 4-Bromoaniline | N-(4-Bromophenyl)-N'-ethoxycarbonylthiourea | 95 |

| 6 | 4-Nitroaniline | N-(4-Nitrophenyl)-N'-ethoxycarbonylthiourea | 90 |

| 7 | 2-Methylaniline | N-(2-Methylphenyl)-N'-ethoxycarbonylthiourea | 91 |

| 8 | 2-Methoxyaniline | N-(2-Methoxyphenyl)-N'-ethoxycarbonylthiourea | 92 |

| 9 | 2-Chloroaniline | N-(2-Chlorophenyl)-N'-ethoxycarbonylthiourea | 93 |

| 10 | 2-Nitroaniline | N-(2-Nitrophenyl)-N'-ethoxycarbonylthiourea | 89 |

| 11 | Naphthylamine | N-(Naphthyl)-N'-ethoxycarbonylthiourea | 90 |

| 12 | 2-Aminopyridine | N-(2-Pyridyl)-N'-ethoxycarbonylthiourea | 88 |

Table 1: Yields of N-Aryl-N'-ethoxycarbonylthioureas synthesized via a TMEDA-catalyzed one-pot reaction.[1]

Experimental Protocols

General Procedure for the TMEDA-Catalyzed Synthesis of N-Aryl-N'-ethoxycarbonylthioureas[1]

Materials:

-

Ethyl chloroformate (10 mmol)

-

Potassium thiocyanate (12 mmol, powdered)

-

N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.1 mmol)

-

Aromatic primary amine (10 mmol)

-

Ethyl acetate (solvent)

-

Ethanol (for recrystallization)

Procedure:

-

To a solution of ethyl chloroformate (10 mmol) and TMEDA (0.1 mmol) in ethyl acetate, add powdered potassium thiocyanate (12 mmol).

-

Stir the reaction mixture at room temperature for 5 hours.

-

Slowly add the aromatic primary amine (10 mmol) to the reaction mixture with constant stirring.

-

Continue stirring at room temperature for an additional 5 hours.

-

After completion of the reaction (monitored by TLC), filter the reaction mixture.

-

Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to afford the pure N-aryl-N'-ethoxycarbonylthiourea.

Spectroscopic Characterization

The synthesized N-substituted-N'-ethoxycarbonylthioureas can be characterized using standard spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of a typical N-substituted-N'-ethoxycarbonylthiourea will exhibit characteristic absorption bands:

-

N-H stretching: A broad band in the region of 3100-3500 cm⁻¹.

-

C=O stretching (ester): A strong, sharp band around 1710-1750 cm⁻¹.

-

C=S stretching (thiourea): A band in the region of 1250-1350 cm⁻¹.

-

C-N stretching: Bands in the 1000-1350 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

N-H protons: Two broad singlets, typically in the range of δ 8.0-10.0 ppm and δ 9.0-11.0 ppm, corresponding to the two N-H protons of the thiourea moiety. The chemical shifts can vary with concentration and solvent.

-

Aromatic/Alkyl protons (from the primary amine): Signals corresponding to the "R" group of the primary amine will be observed in their respective characteristic regions.

-

Ethoxy group protons: A quartet around δ 4.1-4.4 ppm (for the -OCH₂- group) and a triplet around δ 1.2-1.4 ppm (for the -CH₃ group).

¹³C NMR:

-

C=S carbon (thiourea): A signal in the downfield region, typically around δ 180-185 ppm.

-

C=O carbon (ester): A signal around δ 152-156 ppm.

-

Aromatic/Alkyl carbons (from the primary amine): Signals corresponding to the carbons of the "R" group.

-

Ethoxy group carbons: Signals around δ 62-64 ppm (-OCH₂-) and δ 14-15 ppm (-CH₃).

Conclusion

The reaction of this compound with primary amines is a robust and highly efficient method for the synthesis of N-substituted-N'-ethoxycarbonylthioureas. The mild reaction conditions, high yields, and broad substrate scope make this a valuable transformation in the toolkit of synthetic and medicinal chemists. The detailed protocols and characterization data provided in this guide serve as a practical resource for researchers aiming to leverage this powerful reaction in their drug discovery and development endeavors.

References

The Versatile Role of Ethoxycarbonyl Isothiocyanate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethoxycarbonyl isothiocyanate (EtO(C=O)NCS) has emerged as a highly versatile and powerful reagent in organic synthesis. Its unique reactivity, stemming from the electrophilic carbon atom of the isothiocyanate group and the adjacent electron-withdrawing ethoxycarbonyl moiety, allows for a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, complete with experimental protocols, quantitative data, and detailed mechanistic diagrams to empower researchers in leveraging this reagent for the synthesis of valuable organic molecules, particularly in the realm of pharmaceuticals and agrochemicals.

Core Reactivity and Mechanism of Action

The primary mode of action of this compound involves the nucleophilic attack on the central carbon atom of the isothiocyanate functionality (-N=C=S). This carbon is highly electrophilic due to the electron-withdrawing nature of both the adjacent nitrogen and sulfur atoms, as well as the ethoxycarbonyl group. This inherent reactivity makes it an excellent substrate for a wide array of nucleophiles, leading to the formation of diverse and often biologically active compounds.

The general mechanism involves the addition of a nucleophile to the C=S bond, followed by subsequent cyclization or rearrangement reactions, depending on the nature of the nucleophile and the reaction conditions. This versatility is the cornerstone of its utility in constructing complex heterocyclic scaffolds.

Reactions with Nucleophiles

Reaction with Amines: Synthesis of N,N'-Disubstituted Thioureas

The reaction of this compound with primary and secondary amines is a robust and high-yielding method for the synthesis of N-ethoxycarbonyl-N'-substituted thioureas. These thiourea (B124793) derivatives are valuable intermediates in the synthesis of various heterocyclic compounds and have shown a broad spectrum of biological activities.

The reaction proceeds via a straightforward nucleophilic addition mechanism where the lone pair of the amine nitrogen attacks the electrophilic carbon of the isothiocyanate.

Table 1: Synthesis of N-Ethoxycarbonyl-N'-substituted Thioureas

| Amine Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Dichloromethane (B109758) | Room Temp | 1-2 | 95 | [1] |

| Benzylamine | Tetrahydrofuran (B95107) | Room Temp | 1-2 | High | [2] |

| Substituted Anilines | Dichloromethane | Room Temp | 1-2 | 61-97 | [3] |

| Aliphatic Amines | Dichloromethane | Room Temp | 1-2 | up to 95 | [1] |

Experimental Protocol: General Procedure for the Synthesis of N-Ethoxycarbonyl-N'-alkyl/aryl Thioureas

-

To a stirred solution of the primary or secondary amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M), add this compound (1.0-1.1 eq) dropwise at room temperature.

-

The reaction is typically exothermic and proceeds rapidly. Stir the mixture for 1-2 hours at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

If the thiourea product precipitates, collect the solid by filtration.

-

If the product remains in solution, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.

Reaction with 2-Amino-tetrahydrobenzo[b]thiophene Derivatives

A significant application of this reaction is the synthesis of fused thiophene (B33073) derivatives, which often exhibit antibacterial and antifungal activities. The reaction of this compound with 2-amino-tetrahydrobenzo[b]thiophene derivatives initially yields the corresponding thiourea derivatives. These intermediates can then undergo cyclization under basic conditions to form annulated thieno[2,3-d]pyrimidine (B153573) derivatives.[4]

Logical Relationship: Synthesis of Fused Thiophene Derivatives

Caption: Reaction pathway for the synthesis of fused thiophene derivatives.

Reaction with Alcohols: Synthesis of N-(Ethoxycarbonyl)thiocarbamates

This compound reacts with alcohols in the presence of a base to afford O-alkyl-N-(ethoxycarbonyl)thiocarbamates. This reaction provides a convenient route to these sulfur-containing carbamates, which have applications in various fields, including as intermediates in organic synthesis.

Table 2: Synthesis of O-Alkyl-N-(ethoxycarbonyl)thiocarbamates

| Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methanol | NaH | THF | 40 | 2 | Moderate-Good | [5] |

| Ethanol | NaH | THF | 40 | 2 | Moderate-Good | [5] |

| Propanol | NaH | THF | 40 | 2 | Moderate-Good | [5] |

| Isopropanol | NaH | THF | 40 | 2 | Lower | [5] |

| tert-Butanol | NaH | THF | 40 | 2 | Lower | [5] |

Experimental Protocol: Synthesis of O-Alkyl-N-(ethoxycarbonyl)thiocarbamates

-

To a suspension of sodium hydride (2.0 mmol) in anhydrous tetrahydrofuran (THF) (3 mL) under an argon atmosphere, add the alcohol (2.0 mmol).

-

Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

-

Add this compound (1.0 mmol) to the reaction mixture.

-

Heat the reaction at 40 °C for 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Reaction with Hydrazides: Synthesis of Thiosemicarbazides and Heterocycles

The reaction of this compound with hydrazides, such as 2-cyanoethanoic acid hydrazide, yields 1-cyanoacetyl-4-(ethoxycarbonyl)thiosemicarbazide. This intermediate can then be cyclized under different conditions to form various five- and six-membered heterocycles, including pyrazolo[1,5-a]-s-triazines and 1,3,4-thiadiazoles.[6]

Experimental Workflow: Reaction with 2-Cyanoethanoic Acid Hydrazide

Caption: Experimental workflow for the synthesis of heterocycles from this compound and a hydrazide.

Cycloaddition and Cyclocondensation Reactions

Synthesis of Thiophenes: Gewald-Type Reaction

While the classical Gewald reaction utilizes elemental sulfur, a nitrile, and an active methylene (B1212753) compound, this compound can participate in Gewald-type reactions for the synthesis of highly substituted 2-aminothiophenes. The isothiocyanate group serves as a source of both sulfur and nitrogen for the thiophene ring formation. The reaction typically involves the condensation of this compound with an active methylene compound in the presence of a base.

The proposed mechanism involves an initial Michael addition of the active methylene compound to the isothiocyanate, followed by intramolecular cyclization and subsequent rearrangement to form the stable aromatic thiophene ring.

Signaling Pathway: Gewald-Type Thiophene Synthesis

Caption: Proposed mechanism for the Gewald-type synthesis of 2-aminothiophenes.

Synthesis of Pyrazolo[1,5-a][3][5][7]triazines

This compound is a key reagent in the synthesis of pyrazolo[1,5-a][3][5][7]triazine derivatives, which are of significant interest in medicinal chemistry as potential inhibitors of protein kinases. The synthesis involves a multi-step, one-pot reaction starting from 5-aminopyrazoles.

The reaction sequence begins with the addition of the 5-aminopyrazole to this compound to form an N-ethoxycarbonylthiourea intermediate. This intermediate is then cyclized under basic conditions to yield the pyrazolo[1,5-a][3][5][7]triazinone scaffold.

Table 3: Synthesis of 2-(Methylsulfanyl)pyrazolo[1,5-a][3][5][7]triazin-4(3H)-ones

| 5-Aminopyrazole Substituent (at C8) | Yield (%) | Reference |

| H | 94 | [5] |

| Br | 85 | [5] |

| CN | 70 | [5] |

| COOEt | 65 | [5] |

| Methyl | 78 | [5] |

| Ethyl | 75 | [5] |

| Isopropyl | 72 | [5] |

| Cyclopropyl | 60 | [5] |

Experimental Protocol: Microwave-Assisted Synthesis of 2-(Methylsulfanyl)pyrazolo[1,5-a][3][5][7]triazin-4(3H)-ones

-

In a microwave vial, add this compound (1.0 eq) dropwise to a solution of the 5-aminopyrazole (1.0 eq) in dry THF (3 mL) at 0 °C.

-

After complete addition, stir the mixture for 2 minutes at room temperature.

-

Seal the vial and heat it in a microwave reactor at 100 °C for 5 minutes.

-

After cooling, add 2N NaOH (2.0 eq) to the vial.

-

Seal the vessel again and irradiate at 80 °C for 3 minutes.

-

After cooling, add methyl iodide (1.0 eq) dropwise and stir the mixture at room temperature for 15 minutes.

-

Partially concentrate the solvent and acidify the resulting aqueous solution to pH < 5 with 2N HCl or acetic acid.

-

Pour the solution into cold water (10 mL) to precipitate the product.

-

Filter the precipitate, wash with water until neutral pH, and dry under vacuum.

Conclusion

This compound is a remarkably versatile and efficient reagent for the synthesis of a wide array of organic compounds, particularly nitrogen- and sulfur-containing heterocycles. Its predictable reactivity with a broad range of nucleophiles, coupled with the ability to participate in cyclocondensation and cycloaddition reactions, makes it an invaluable tool for synthetic chemists. The methodologies outlined in this guide, supported by quantitative data and detailed mechanistic insights, provide a solid foundation for researchers to explore and expand the applications of this powerful building block in the development of novel molecules with potential applications in medicine, agriculture, and materials science.

References

- 1. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. This compound | 16182-04-0 [chemicalbook.com]

- 5. A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to the Electrophilicity of Ethoxycarbonyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxycarbonyl isothiocyanate (EtO(CO)NCS) is a versatile bifunctional electrophile widely employed in organic synthesis. Its utility stems from the presence of two distinct electrophilic centers: the carbonyl carbon and the carbon of the isothiocyanate moiety. This technical guide provides a comprehensive analysis of the electronic properties and reactivity of this compound, offering insights into its role as a crucial building block for the synthesis of a diverse range of heterocyclic compounds, thioureas, and other valuable scaffolds in medicinal chemistry and drug development. This document details its synthesis, explores its reactivity with various nucleophiles, presents experimental protocols for key transformations, and discusses its applications in the synthesis of biologically active molecules.

Introduction

This compound is a highly reactive organic compound that serves as a cornerstone in the synthesis of numerous nitrogen- and sulfur-containing heterocycles.[1] Its dual electrophilic nature, conferred by the presence of both a carbonyl group and an isothiocyanate group, allows for a rich and diverse reaction chemistry.[2][3] The electron-withdrawing nature of the adjacent ethoxycarbonyl group significantly enhances the electrophilicity of the isothiocyanate carbon, making it a prime target for nucleophilic attack.[3] This reagent has proven invaluable in the construction of molecular frameworks with potential applications as protein kinase inhibitors, antibacterial and antifungal agents, and herbicides.[4][5] This guide aims to provide a detailed exploration of the electrophilic character of this compound, offering a valuable resource for researchers in organic synthesis and drug discovery.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₅NO₂S | [5] |

| Molecular Weight | 131.15 g/mol | [5] |

| Appearance | Light yellow to brown clear liquid | [1][4] |

| Boiling Point | 56 °C at 18 mmHg | [6] |

| Density | 1.112 g/mL at 25 °C | [6] |

| Refractive Index (n₂₀/D) | 1.500 | [6] |

| Solubility | Soluble in chloroform (B151607) and ether | [4] |

| IR (cm⁻¹) N=C=S stretch | ~2050 (asymmetric) | [7] |

| ¹³C NMR (δ, ppm) N=C=S | ~130-140 | [8] |

| ¹³C NMR (δ, ppm) C=O | ~160-170 | [8] |

Synthesis of this compound

The most common method for the synthesis of this compound involves the reaction of ethyl chloroformate with a thiocyanate (B1210189) salt.[2][4] Several variations of this procedure exist, with differences in solvent, catalyst, and reaction conditions.

Experimental Protocol: Synthesis from Sodium Thiocyanate and Ethyl Chloroformate

This protocol is adapted from a procedure utilizing a pyridine (B92270) catalyst in toluene.[4]

Materials:

-

Sodium thiocyanate (NaSCN)

-

Toluene

-

Pyridine

-

Water

-

Ethyl chloroformate

-

1 L jacketed reactor

Procedure:

-

To a 1 L jacketed reactor, add sodium thiocyanate (39.1 g, 0.48 mol) and 310 g of toluene.

-

Heat the mixture to 30°C.

-

Sequentially add pyridine (0.4 g, 0.005 mol) and water (0.9 g, 0.05 mol).

-

Slowly add ethyl chloroformate (52.9 g, 0.49 mol) dropwise to the reaction system over 40 minutes.

-

Maintain the reaction mixture under stirring for 3 hours. The progress of the reaction can be monitored by gas chromatography (GC) to confirm the consumption of ethyl chloroformate.[4]

-

Upon completion, filter the reaction solution. The filtrate contains the desired this compound.

A similar procedure using polyethylene (B3416737) glycol as a catalyst in an aqueous medium has also been reported, offering an alternative synthetic route.[9]

Electrophilicity and Reactivity

The reactivity of this compound is dominated by the electrophilic character of two carbon atoms: the carbonyl carbon and the isothiocyanate carbon.[3]

Caption: The two primary electrophilic centers in this compound.

The isothiocyanate carbon is generally the more reactive site for nucleophilic attack by amines, hydrazines, and other common nucleophiles, leading to the formation of N-ethoxycarbonyl thioureas and related adducts.[7] The adjacent electron-withdrawing ethoxycarbonyl group enhances the electrophilicity of the isothiocyanate carbon.[3] While attack at the carbonyl carbon is less common, it can occur with strong nucleophiles.[2]

Reactions with Nitrogen Nucleophiles

The reaction of this compound with primary and secondary amines is a facile and widely used method for the synthesis of N,N'-disubstituted and N,N,N'-trisubstituted N-ethoxycarbonyl thioureas, respectively. These thiourea (B124793) derivatives are valuable intermediates for the synthesis of a variety of heterocyclic compounds.

Caption: General workflow for the synthesis of N-ethoxycarbonyl thioureas.

This general protocol describes the synthesis of N-aryl-N'-ethoxycarbonyl thioureas.[10]

Materials:

-

This compound

-

Substituted aryl amine

-

Anhydrous solvent (e.g., THF, DCM)

Procedure:

-

Dissolve the aryl amine (1 equivalent) in a suitable anhydrous solvent.

-

To this solution, add this compound (1 equivalent) dropwise at room temperature. The reaction is often exothermic.

-

Stir the reaction mixture for 30 minutes to a few hours.

-

If the product precipitates, collect it by filtration.

-

If the product is soluble, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Cycloaddition Reactions

The heterocumulene nature of the isothiocyanate group makes acyl isothiocyanates, including this compound, potential candidates for cycloaddition reactions, such as [2+2], [3+2], and [4+2] cycloadditions.[2] These reactions provide access to a diverse range of heterocyclic scaffolds. While specific examples with this compound are not extensively reported, the reactivity of other acyl isothiocyanates suggests its potential in this area. For instance, benzoyl isothiocyanate is known to undergo [3+2] cycloaddition with azides.[3]

Synthesis of Heterocycles

This compound is a key reagent in the synthesis of various biologically active heterocyclic systems.

Pyrazolo[1,5-a][2][7][10]triazines are purine (B94841) isosteres that have garnered interest as potential kinase inhibitors.[5] Their synthesis often involves the initial reaction of a 5-aminopyrazole with this compound to form an N-carbetoxythiourea intermediate, which is subsequently cyclized.[2]

Caption: Synthetic pathway to pyrazolo[1,5-a][2][7][10]triazines.

This one-pot, microwave-assisted protocol provides an efficient route to substituted pyrazolo[1,5-a][2][7][10]triazines.[11]

Materials:

-

5-Aminopyrazole derivative

-

This compound

-

Microwave vial

Procedure:

-

In a microwave vial, add a solution of the 5-aminopyrazole derivative (1.0 equivalent).

-

Add this compound (1.0 equivalent) dropwise to the solution.

-

The subsequent steps of cyclization and methylation are carried out in the same pot under microwave irradiation as detailed in the cited literature.[11]

This compound can be utilized in the synthesis of 1,3,4-thiadiazole (B1197879) derivatives. The reaction with hydrazine (B178648) derivatives initially forms a thiosemicarbazide (B42300) intermediate, which can then be cyclized under acidic conditions to yield the thiadiazole ring system.[12]

Applications in Drug Development

The versatile reactivity of this compound has made it a valuable tool in drug discovery and development. The ability to readily synthesize diverse libraries of thiourea derivatives and heterocycles allows for the exploration of structure-activity relationships and the identification of novel therapeutic agents. Its applications include the synthesis of compounds with potential as:

-

Anticancer agents: By serving as a scaffold for compounds that may interact with various cellular targets.[1][13]

-

Antibacterial and antifungal agents: The resulting heterocyclic structures can exhibit antimicrobial properties.[4][5]

-

Agrochemicals: Including herbicides and pesticides.[1]

Conclusion

This compound is a powerful and versatile bifunctional electrophile with a rich and diverse reaction chemistry. Its dual electrophilic centers, particularly the highly reactive isothiocyanate carbon, provide a gateway to a vast array of N-ethoxycarbonyl thioureas and a multitude of heterocyclic systems. The synthetic utility of this reagent, coupled with the biological significance of the resulting products, underscores its importance in modern organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, offering a valuable resource for researchers aiming to leverage the unique electrophilicity of this compound in their synthetic endeavors.

References

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 16182-04-0 [chemicalbook.com]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Isothiourea synthesis by C-S coupling [organic-chemistry.org]

- 10. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Ethoxycarbonyl Isothiocyanate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethoxycarbonyl isothiocyanate in various organic solvents. This information is critical for its application in organic synthesis, particularly in the pharmaceutical and agrochemical industries, where it serves as a versatile reagent for the formation of thioureas and other heterocyclic compounds.[1] Due to a lack of extensive published quantitative data, this guide presents available qualitative information and outlines a detailed experimental protocol for the precise determination of its solubility.

Core Concepts in Solubility

The solubility of this compound is governed by its molecular structure, which includes a polar isothiocyanate group (-N=C=S) and a relatively nonpolar ethoxycarbonyl group (-C(=O)O-CH₂CH₃). This amphiphilic nature suggests its potential for solubility across a range of organic solvents with varying polarities. Generally, isothiocyanates exhibit good solubility in many common organic solvents.

Solubility Data

Direct quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, qualitative assessments indicate its solubility in certain common laboratory solvents. The following table summarizes the available information and provides a template for recording experimentally determined quantitative data.

| Organic Solvent | Chemical Formula | Polarity Index | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Chloroform | CHCl₃ | 4.1 | Soluble[2][3][4] | Data not available |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | Soluble[2][3][4] | Data not available |

| Toluene | C₇H₈ | 2.4 | Expected to be soluble | Data not available |

| Acetonitrile | CH₃CN | 5.8 | Expected to be soluble | Data not available |

| Dichloromethane | CH₂Cl₂ | 3.1 | Expected to be soluble | Data not available |

| Tetrahydrofuran | C₄H₈O | 4.0 | Expected to be soluble | Data not available |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Expected to be soluble | Data not available |

| Methanol | CH₃OH | 5.1 | Expected to be soluble | Data not available |

| Ethanol | C₂H₅OH | 4.3 | Expected to be soluble | Data not available |

| Acetone | C₃H₆O | 5.1 | Expected to be soluble | Data not available |

| Hexane | C₆H₁₄ | 0.1 | Expected to be poorly soluble | Data not available |

Note: The expectation of solubility is based on the general solubility of isothiocyanates and the principle of "like dissolves like." Experimental verification is required.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, the following experimental protocol, based on the saturation shake-flask method followed by quantitative analysis, is recommended.[5]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Clarification:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

For more effective separation, centrifuge the vial at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any remaining suspended solid particles.

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

Quantification by HPLC:

-

Analyze the diluted sample using a validated HPLC method to determine the precise concentration of this compound.

-

The solubility is then calculated by multiplying the measured concentration by the dilution factor.

-

Synthesis Workflow of this compound

This compound is commonly synthesized from the reaction of ethyl chloroformate with a thiocyanate (B1210189) salt. The following diagram illustrates a typical laboratory-scale synthesis workflow.

References

- 1. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 2. This compound | 16182-04-0 [chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 16182-04-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of Ethoxycarbonyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of the spectroscopic properties and synthesis of ethoxycarbonyl isothiocyanate (C₄H₅NO₂S), a versatile reagent in organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Spectroscopic Data

A comprehensive analysis of this compound typically involves Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to elucidate its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR spectroscopy is a standard method for the characterization of this compound, specific, publicly available datasets for ¹H and ¹³C NMR chemical shifts are not readily found in the reviewed literature. Typically, the ethoxy group would present as a triplet and a quartet in the ¹H NMR spectrum, and the carbonyl, isothiocyanate, methylene, and methyl carbons would each produce a distinct signal in the ¹³C NMR spectrum. Researchers are advised to acquire these spectra on their own instrumentation for definitive structural confirmation.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) Hz |

| CH₃ | Data not available | Triplet | Data not available |

| CH₂ | Data not available | Quartet | Data not available |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Carbon Atom | Chemical Shift (ppm) |

| CH₃ | Data not available |

| CH₂ | Data not available |

| C=O | Data not available |

| N=C=S | Data not available |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by strong absorptions corresponding to the isothiocyanate and carbonyl functional groups. The National Institute of Standards and Technology (NIST) provides a gas-phase IR spectrum of this compound, which is a key reference.[1]

Table 3: Infrared (IR) Spectroscopic Data of this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N=C=S stretch | ~2000-2100 | Strong, characteristic broad band |

| C=O stretch | ~1720-1750 | Strong |

| C-O stretch | ~1200-1300 | Strong |

| C-H stretch (alkyl) | ~2850-3000 | Medium to Strong |

Note: The exact peak positions can vary based on the sample preparation method and the phase (e.g., gas, liquid, or solid).

Experimental Protocols

The synthesis of this compound is well-documented and can be achieved through several methods. Below are detailed protocols for its preparation and subsequent spectroscopic analysis.

Synthesis of this compound

Method 1: Reaction of Ethyl Chloroformate with Sodium Thiocyanate in a Biphasic System

This procedure is a common and effective method for the preparation of this compound.

-

Reaction Setup: To a reaction vessel, add 100 kg of water, 100 kg of sodium thiocyanate, and 2 kg of sodium acetate.

-

Cooling: Stir the mixture and cool the temperature to 10°C.

-

Addition of Reagent: Slowly add 135 kg of ethyl chloroformate dropwise to the cooled mixture.

-

Reaction: Maintain the reaction temperature at 10°C and continue stirring for 5 hours.

-

Workup: After the reaction is complete, the mixture will separate into two layers. The upper oily layer is the desired product, this compound.

Spectroscopic Analysis Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: For liquid samples, a small drop can be placed between two KBr or NaCl plates to form a thin film. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for Synthesis and Analysis.

References

Ethoxycarbonyl Isothiocyanate: A Technical Guide to Commercial Sources, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxycarbonyl isothiocyanate (CAS No. 16182-04-0) is a versatile reagent widely employed in organic synthesis. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it serves as a key building block for the synthesis of a variety of heterocyclic compounds, thioureas, and other sulfur and nitrogen-containing molecules.[1] The molecule's reactivity is centered on the electrophilic carbon of the isothiocyanate group, which readily reacts with nucleophiles such as amines, alcohols, and thiols. This reactivity profile makes it an essential tool for the introduction of the isothiocyanate functionality into complex molecules, a common strategy in the development of bioactive compounds. This technical guide provides an in-depth overview of the commercial availability of this compound, its typical purity specifications, and detailed protocols for its synthesis, purification, and analytical characterization.

Commercial Sources and Purity

This compound is readily available from a number of commercial chemical suppliers. The purity of the commercially available reagent is typically high, as is necessary for its application in sensitive organic syntheses. The most common analytical method for determining the purity of this compound is gas chromatography (GC).

Below is a summary of representative commercial sources and their stated purity specifications for this compound.

| Supplier | Stated Purity | Analytical Method | Other Specifications |

| Sigma-Aldrich | 98% | Not specified | bp: 56 °C/18 mmHg (lit.), density: 1.112 g/mL at 25 °C (lit.), refractive index: n20/D 1.500 (lit.)[2] |

| Thermo Scientific Chemicals | 97% | >96.0% (GC) | Refractive Index: 1.4975-1.5025 @ 20°C, Form: Liquid, Appearance: Clear yellow to orange-brown |

| TCI America | >95.0% | GC | Appearance: Light yellow to Brown clear liquid[3] |

| Chem-Impex | ≥ 98% | GC | bp: 55 - 56 °C/18 mmHg, density: 1.112 g/mL at 25 °C, refractive index: n20/D 1.497 - 1.503 |

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the reaction of a thiocyanate (B1210189) salt with ethyl chloroformate. Below are two representative protocols adapted from the literature.

Protocol 1: Synthesis using a Phase Transfer Catalyst

This protocol is adapted from a patented synthesis process which reports a yield of 83.42%.[4]

Materials:

-

Sodium thiocyanate (NaSCN), 99%

-

Ethyl chloroformate, 99%

-

Polyethylene (B3416737) glycol (average molecular weight 200)

-

Water

Procedure:

-

Dissolve 45 parts by weight of 99% sodium thiocyanate in 80 parts by weight of water in a suitable reaction vessel.

-

Add 0.55 parts by weight of polyethylene glycol (average molecular weight 200) to the solution.

-

Cool the solution to below 10°C with stirring.

-

Slowly add 54.8 parts by weight of 99% ethyl chloroformate to the reaction mixture while maintaining the temperature at or below 15°C.

-

Continue stirring the reaction mixture for 3 hours.

-

After the reaction is complete, add 30 parts by weight of water and stir for 10 minutes.

-

Allow the mixture to stand for 1 hour to allow for phase separation.

-

Separate the lower aqueous phase to obtain the upper oily layer, which is the crude N-ethoxycarbonyl isothiocyanate.

Protocol 2: Synthesis in Toluene

This protocol describes a synthesis in an organic solvent.[5]

Materials:

-

Sodium thiocyanate (NaSCN)

-

Toluene

-

Water

-

Ethyl chloroformate

Procedure:

-

To a 1-liter jacketed reactor, add 39.1 g (0.48 mol) of sodium thiocyanate and 310 g of toluene.

-

Heat the mixture to 30°C.

-

Sequentially add 0.4 g (0.005 mol) of pyridine and 0.9 g (0.05 mol) of water.

-

Slowly add 52.9 g (0.49 mol) of ethyl chloroformate dropwise over 40 minutes.

-

Maintain the reaction mixture under stirring for 3 hours, monitoring the reaction progress by gas chromatography (GC) to confirm the consumption of ethyl chloroformate.

-

Upon completion, filter the reaction solution to remove solid byproducts. The filtrate contains the desired product.

Purification by Vacuum Distillation

The crude this compound obtained from the synthesis can be purified by vacuum distillation to achieve high purity.

Materials:

-

Crude this compound

-

Vacuum distillation apparatus (including a round-bottom flask, distillation head with condenser, receiving flask, and vacuum pump with a cold trap)

-

Heating mantle

-

Stir bar

Procedure:

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

-

Place the crude this compound in the round-bottom flask with a stir bar.

-

Slowly apply vacuum to the system.

-

Once a stable vacuum is achieved (e.g., 18 mmHg), begin to gently heat the distillation flask with the heating mantle while stirring.

-

Collect the fraction that distills at the appropriate temperature range (literature boiling point is 55-56 °C at 18 mmHg).[2]

-

Once the desired fraction has been collected, turn off the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

-

The collected liquid is the purified this compound.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized or purchased this compound.

Gas Chromatography (GC)